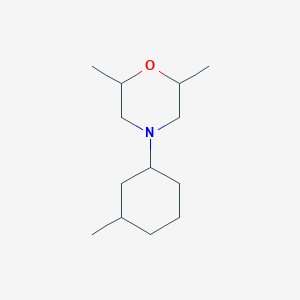![molecular formula C21H23Cl2N3O B5230586 N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPA belongs to the class of phenylpiperazine derivatives and has been investigated for its pharmacological properties in various scientific studies.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. DPA has also been shown to inhibit the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential use in the treatment of depression and anxiety. DPA has also been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. In addition, DPA has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using DPA in lab experiments include its high purity and well-defined structure, which allows for accurate dosing and reproducible results. DPA is also stable and can be easily synthesized in large quantities. However, the limitations of using DPA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of DPA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of various types of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of DPA and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of DPA involves the reaction of 2,6-dichloroaniline with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, DPA. The synthesis method has been optimized to yield high purity and high yield of DPA.
科学研究应用
DPA has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. DPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DPA has been shown to have antitumor and antimicrobial activities.
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(23)21(18)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPIQCVNPJEPSK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

